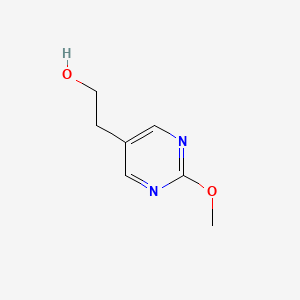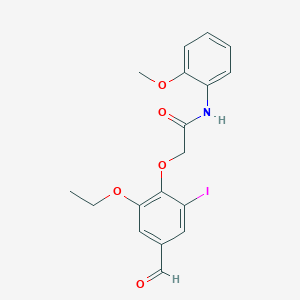
2-(2-Methoxypyrimidin-5-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methoxypyrimidin-5-yl)ethan-1-ol is a chemical compound with the molecular formula C7H10N2O2 . It has a molecular weight of 154.17 . The IUPAC name for this compound is 2-(2-methoxy-5-pyrimidinyl)ethanol . The InChI code for this compound is 1S/C7H10N2O2/c1-11-7-8-4-6(2-3-10)5-9-7/h4-5,10H,2-3H2,1H3 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code 1S/C7H10N2O2/c1-11-7-8-4-6(2-3-10)5-9-7/h4-5,10H,2-3H2,1H3 . This indicates that the compound contains 7 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Solubility Studies
One significant application of 2-methoxypyrimidine derivatives is in studying their solubility. Liu et al. (2010) determined the solid−liquid equilibrium of 2,4-dichloro-5-methoxypyrimidine in various solvents using laser monitoring observation techniques. The results, correlated using different models, contribute to understanding the solubility behavior of such compounds, which is crucial in pharmaceutical and chemical industries (Liu et al., 2010).
Catalytic Applications in Organic Synthesis
Compounds related to 2-(2-Methoxypyrimidin-5-yl)ethan-1-ol have been studied for their catalytic applications. Nyamato et al. (2016) investigated nickel(II) complexes chelated by (amino)pyridine ligands, including 2-methoxypyrimidine derivatives. These complexes showed potential as ethylene oligomerization catalysts, a process significant in polymer production (Nyamato et al., 2016).
Tautomerism and Chemical Behavior
The tautomerism and chemical behavior of 2-methoxypyrimidine derivatives are of interest in scientific research. Kheifets et al. (2006) studied 5-fluoro-4-hydroxy-2-methoxypyrimidine and found that it exists in two oxo tautomers. Understanding such behavior is essential for predicting the reactivity and stability of these compounds in various environments (Kheifets et al., 2006).
Chemical Synthesis and Large-Scale Production
Advances in the synthesis of 2-methoxypyrimidine derivatives have significant implications for their large-scale production. Morgentin et al. (2009) described an efficient synthesis methodology for methyl 2-(5-hydroxy-3-methoxypyridin-2-yl)acetate and its analogs, showcasing the potential for rapid access to these compounds in industrial settings (Morgentin et al., 2009).
Photostability and Photochemical Behavior
The study of the photostability and photochemical behavior of 2-methoxypyrimidine derivatives is another research area. Shaw et al. (1989) explored the photochemical reactions of 2-methoxycytosine, a structurally similar compound, in various conditions. Such studies can inform the stability and degradation pathways of these compounds under light exposure (Shaw et al., 1989).
Electrochemical Treatment in Wastewater
The electrochemical treatment of wastewater containing 2-methoxypyrimidine derivatives is a practical application in environmental science. Zhang et al. (2016) used a tubular porous electrode electrocatalytic reactor for treating wastewater with 5-Fluoro-2-Methoxypyrimidine, achieving significant removal rates and biodegradability enhancement (Zhang et al., 2016).
Safety and Hazards
The safety information for 2-(2-Methoxypyrimidin-5-yl)ethan-1-ol includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P330 (Rinse mouth), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .
Eigenschaften
IUPAC Name |
2-(2-methoxypyrimidin-5-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-11-7-8-4-6(2-3-10)5-9-7/h4-5,10H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPZXIARIHVPNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-4-carboxamide](/img/structure/B2809152.png)
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide](/img/structure/B2809154.png)
![2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2809156.png)
![N-(4-ethylphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2809157.png)

![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-oxochromene-3-carboxamide](/img/structure/B2809159.png)

![N-(4-bromophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2809164.png)
![N-(2-methoxyphenyl)-4-({[(5-phenyl-2-thienyl)sulfonyl]amino}methyl)benzamide](/img/structure/B2809165.png)



